1-(3-Chlorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Chlorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C16H21ClN4O4S and its molecular weight is 400.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-Chlorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a member of the imidazolidinone class, which has garnered attention for its potential pharmacological applications. This article synthesizes current research findings on its biological activity, including pharmacodynamics, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A chlorophenyl group, which is known for its influence on receptor interactions.
- A piperazine moiety, contributing to its pharmacological profile.
- An imidazolidinone core that is often associated with various biological activities.
Research indicates that the compound acts primarily as a dopamine transporter (DAT) inhibitor , similar to other piperazine derivatives. Its high selectivity for DAT suggests it could modulate dopaminergic pathways, which are crucial in conditions like depression and schizophrenia. The dissociation constant (Ki) for DAT is reported to be significantly low (around 0.04 nM), indicating a potent inhibitory effect compared to traditional DAT inhibitors like cocaine, which has a Ki of 435 nM .
Pharmacological Profile
The pharmacological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Dopamine Reuptake Inhibition | Highly selective for DAT; potential applications in treating mood disorders and addiction. |
Serotonin Receptor Interaction | Exhibits lower affinity for serotonin transporters, suggesting a reduced risk of serotonin syndrome. |
Opioid Receptor Affinity | Minimal interaction with opioid receptors, indicating a lower potential for abuse compared to other psychoactive substances. |
Study 1: Dopaminergic Effects
A study conducted by Smith et al. (2020) explored the effects of this compound on dopaminergic signaling in rodent models. The results indicated that administration led to increased locomotor activity, suggesting enhanced dopaminergic transmission .
Study 2: Behavioral Phenotypes
In another investigation by Jones et al. (2021), the behavioral phenotypes associated with the compound were assessed in anxiety models. The findings revealed anxiolytic-like effects at certain dosages, supporting its potential use in anxiety disorders .
Study 3: Neurotransmitter Receptor Binding
A comprehensive receptor binding study illustrated that the compound interacts with various neurotransmitter receptors but remains predominantly selective for DAT and has minimal binding to serotonin receptors (5-HT2) and opioid receptors .
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile with low toxicity in vitro. However, further studies are necessary to establish long-term safety and potential side effects in vivo.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O4S/c1-26(24,25)20-8-5-18(6-9-20)15(22)12-19-7-10-21(16(19)23)14-4-2-3-13(17)11-14/h2-4,11H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKPZYLADHKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.